Potassium pentafluorophenolate

CAS No.: 4615-85-4

Cat. No.: VC16225287

Molecular Formula: C6F5KO

Molecular Weight: 222.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4615-85-4 |

|---|---|

| Molecular Formula | C6F5KO |

| Molecular Weight | 222.15 g/mol |

| IUPAC Name | potassium;2,3,4,5,6-pentafluorophenolate |

| Standard InChI | InChI=1S/C6HF5O.K/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h12H;/q;+1/p-1 |

| Standard InChI Key | OMOSXHQDCWPOKM-UHFFFAOYSA-M |

| Canonical SMILES | C1(=C(C(=C(C(=C1F)F)F)F)F)[O-].[K+] |

Introduction

Structural and Chemical Identity

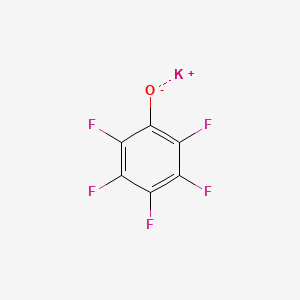

Potassium pentafluorophenolate consists of a phenolic ring substituted with five fluorine atoms at the 2, 3, 4, 5, and 6 positions, paired with a potassium ion. The molecular structure is defined by its high electronegativity, with fluorine atoms inducing significant electron withdrawal from the aromatic ring. This stabilizes the phenolate anion, enhancing its nucleophilicity in polar solvents such as dimethyl sulfoxide (DMSO) or water . The compound’s InChI key (KFVXQDFWRLMDRW-UHFFFAOYSA-N) and SMILES notation ([K].FC=1C(F)=C(F)C(O)=C(F)C1F) confirm its planar geometry and ionic nature .

The molecular weight is calculated as 222.18 g/mol (C₆F₅OK: C=72, F=95, O=16, K=39). Its crystalline structure facilitates solubility in polar aprotic solvents but limits dissolution in nonpolar media, a property critical for its application in controlled reaction environments .

Synthesis Methodologies

Two-Step Temperature-Controlled Synthesis

A patented industrial-scale synthesis involves a two-step process using potassium carbonate (K₂CO₃), ethylene carbonate, and DMSO :

-

Intermediate Formation: A mixture of K₂CO₃ (0.5 equivalents), ethylene carbonate (4.0 equivalents), and DMSO is stirred at 100–130°C. Pentafluorophenol is added, yielding a potassium phenolate intermediate.

-

Ring-Closing Reaction: Heating to 130–175°C promotes cyclization, forming benzodioxane derivatives. The reaction progress is monitored via gas chromatography and ¹⁹F NMR .

Example 1: Using 187.09 g (1.016 mol) of pentafluorophenol, 70.21 g (0.508 mol) of K₂CO₃, and 384.89 g (4.371 mol) of ethylene carbonate in DMSO, the process yielded 137.43 g (65%) of perfluorobenzodioxane after extraction and purification .

Alternative Approaches

Alternative routes include metathesis reactions between pentafluorophenol and potassium hydroxide, though these are less efficient due to side-product formation. The temperature-controlled method remains superior for industrial applications, offering yields exceeding 60% with minimal byproducts .

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 222.18 g/mol |

| Solubility | Polar solvents (DMSO, water) |

| Thermal Stability | Stable up to 175°C |

| Reactivity | Strong nucleophile, resistant to oxidation |

| Hydrophobicity | Enhanced by fluorinated aromatic ring |

The compound’s thermal stability (decomposition above 175°C) and solubility profile make it suitable for high-temperature reactions . Its nucleophilicity is attributed to the stabilized phenolate anion, which participates efficiently in SN2 reactions and metal coordination .

Applications in Industrial Chemistry

Pharmaceutical Intermediates

Potassium pentafluorophenolate serves as a precursor to catechol derivatives, which are pivotal in synthesizing anticoagulants and antipsychotics. For example, reacting it with aluminum chloride (AlCl₃) in toluene yields perfluorocatechol, a building block for fluorinated drug candidates :

Example 7: Using 5.00 g of perfluorobenzodioxane and 12.81 g (96.12 mmol) of AlCl₃, 1.794 g (41% yield) of perfluorocatechol was obtained .

Agrochemical Synthesis

Fluorinated phenols enhance the bioavailability and environmental persistence of herbicides. Potassium pentafluorophenolate’s stability under acidic conditions allows its use in synthesizing sulfonylurea herbicides, where it acts as a leaving group in displacement reactions .

Materials Science

In polymer chemistry, it facilitates the synthesis of fluorinated polyethers with low dielectric constants, critical for insulating materials in electronics. Its ionic nature also supports the development of ion-selective membranes.

Comparative Analysis with Analogous Compounds

| Compound | Solubility | Reactivity | Applications |

|---|---|---|---|

| Sodium Pentafluorophenolate | Lower in polar solvents | Similar nucleophilicity | Limited to low-temperature reactions |

| Pentafluorophenol | Soluble in organic solvents | Weak acid, poor nucleophile | Catalyst in esterifications |

| Trifluoromethylphenol | Moderate polarity | Moderate electron withdrawal | Intermediate in dye synthesis |

The potassium salt’s superior solubility and thermal stability distinguish it from sodium and protonated analogs, enabling broader industrial use .

Research Advancements and Future Directions

Recent studies focus on optimizing reaction conditions to enhance yields. Example 12 demonstrated substituting AlCl₃ with boron tribromide (BBr₃) increased perfluorocatechol yield to 71%, suggesting Lewis acid choice significantly impacts efficiency . Future research may explore:

-

Green Chemistry Approaches: Replacing DMSO with biodegradable solvents.

-

Catalytic Recycling: Recovering potassium ions from reaction mixtures.

-

Biomedical Applications: Investigating fluorinated catechols as enzyme inhibitors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume